molecular formula C14H16Cl2N2O2 B027343 N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide CAS No. 104513-29-3

N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B027343
CAS No.: 104513-29-3
M. Wt: 315.2 g/mol
InChI Key: IKEWSFJJQOLSPU-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dichloromelatonin is a synthetic derivative of melatonin, a hormone primarily produced in the pineal gland of mammals. Melatonin is known for its role in regulating sleep-wake cycles and circadian rhythms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6,7-dichloromelatonin typically involves the halogenation of melatonin derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 7 positions of the indole ring. The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide under basic conditions .

Industrial Production Methods: Industrial production of 2-Methyl-6,7-dichloromelatonin may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6,7-dichloromelatonin can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.

    Biology: Investigated for its effects on circadian rhythms and potential as a melatonin receptor agonist or antagonist.

    Medicine: Explored for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dichloromelatonin involves its interaction with melatonin receptors, primarily MT1 and MT2 receptors. These receptors are G protein-coupled receptors that mediate various physiological effects of melatonin, including regulation of sleep-wake cycles, modulation of immune responses, and antioxidant activity. The addition of methyl and dichloro groups may enhance the binding affinity and selectivity of the compound for these receptors, leading to altered biological effects .

Comparison with Similar Compounds

  • 6-Chloromelatonin
  • 2-Iodomelatonin
  • N-Propionyl melatonin
  • N-Butanoyl melatonin

Comparison: 2-Methyl-6,7-dichloromelatonin is unique due to the presence of both methyl and dichloro groups, which can significantly alter its pharmacological profile compared to other melatonin derivatives. For instance, 6-Chloromelatonin and 2-Iodomelatonin have different halogen substitutions, which can affect their receptor binding and biological activity. The presence of the methyl group in 2-Methyl-6,7-dichloromelatonin may enhance its lipophilicity and membrane permeability, potentially leading to improved therapeutic effects .

Properties

CAS No.

104513-29-3

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C14H16Cl2N2O2/c1-7-9(4-5-17-8(2)19)10-6-11(20-3)12(15)13(16)14(10)18-7/h6,18H,4-5H2,1-3H3,(H,17,19)

InChI Key

IKEWSFJJQOLSPU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C

104513-29-3

Synonyms

2-M-6,7-melatonin
2-methyl-6,7-dichloromelatonin

Origin of Product

United States

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